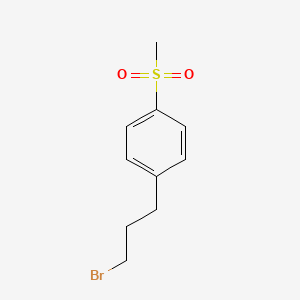
1-(3-Bromopropyl)-4-methanesulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-methanesulfonylbenzene is an organic compound with the molecular formula C10H13BrO2S. It is a white or off-white solid with a strong smell of thiol or sulfide. This compound has a melting point of about 70-71°C and a boiling point of about 287°C . It has low solubility in water and is often used as an important reagent in organic synthesis. It can be used as a starting material for making other compounds and has applications in synthetic chemicals, medicine, and scientific research .
準備方法
1-(3-Bromopropyl)-4-methanesulfonylbenzene can be prepared by the reaction of the corresponding tosyl chloride with 3-bromopropanol . The synthetic route involves the following steps:
Reaction of Tosyl Chloride with 3-Bromopropanol: This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(3-Bromopropyl)-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in oxidation and reduction reactions, although these are less common.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophile or base used.
科学的研究の応用
1-(3-Bromopropyl)-4-methanesulfonylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-Bromopropyl)-4-methanesulfonylbenzene exerts its effects involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
類似化合物との比較
1-(3-Bromopropyl)-4-methanesulfonylbenzene can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents and selective MAO-B inhibitors.
1-Bromo-3-chloropropane: Utilized as a phase separation reagent for the isolation of RNA.
(3-Bromopropyl)triphenylphosphonium bromide: Applied as a bactericidal agent and in the functionalization of gold nanoparticles.
The uniqueness of this compound lies in its combination of a bromopropyl group and a methanesulfonyl group, which provides distinct reactivity and versatility in synthetic applications.
特性
分子式 |
C10H13BrO2S |
|---|---|
分子量 |
277.18 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 |
InChIキー |
SNHNCYXOARSXNT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















